7-(trifluoromethyl)-1H-indole-2-carboxylic Acid
Overview
Description
7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid is a compound that belongs to the class of indole derivatives, characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylic acid group at the 2nd position of the indole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds, making this compound of interest in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of indole derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst . Another approach involves the use of transition metal-mediated trifluoromethylation reactions, where a transition metal catalyst facilitates the incorporation of the trifluoromethyl group into the indole ring .
Industrial Production Methods: Industrial production of this compound may involve scalable flow chemistry techniques that allow for the continuous synthesis of trifluoromethylated compounds. These methods often use readily available organic precursors and fluorinating agents like cesium fluoride to generate the trifluoromethyl group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and exhibit similar properties, such as increased lipophilicity and metabolic stability.
Trifluoromethyl ketones: Known for their use in medicinal chemistry, these compounds share the trifluoromethyl group’s ability to enhance biological activity.
Uniqueness: 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid is unique due to its indole core, which is a privileged structure in drug discovery. The combination of the indole ring and the trifluoromethyl group provides a distinct set of properties that make this compound particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)6-3-1-2-5-4-7(9(15)16)14-8(5)6/h1-4,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISPPXUYIZNQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405627 | |
Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883541-39-7, 172216-98-7 | |
Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research abstract mentions "Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study." Could you elaborate on how these methods contribute to understanding the compound's interaction with aromatase and its potential inhibitory effects?
A1: Absolutely. The research utilizes a multifaceted approach to investigate the compound's potential as an aromatase inhibitor:
- Spectroscopic analysis, likely including techniques like NMR and IR spectroscopy, helps determine the compound's structure and properties. []
- Electronic structure calculations, often performed using computational chemistry methods, provide insights into the compound's electron distribution, reactivity, and interactions with other molecules. []
- Molecular docking simulations predict how the compound might bind to the aromatase enzyme's active site, offering insights into the potential for inhibition. []
- Molecular dynamics simulations go a step further by simulating the compound's movement and interactions with aromatase over time. This helps assess the stability of the binding interaction and provides a more dynamic understanding of the inhibition process. []
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